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Compound of Interest

2,7-Dimethyl-1H-indole-4-
Compound Name:
carboxylic acid

CAS No.: 1360944-62-2

Cat. No.: B2920397

Get Quote

\ J

Strategic Scaffold for Factor Xla Inhibitors & Viral

Capsid Modulators

CAS: 1360944-62-2 Formula: C11H11NO2 Molecular Weight: 189.21 g/mol Role: High-Value
Pharmacophore Intermediate

Executive Summary & Strategic Utility

2,7-Dimethyl-1H-indole-4-carboxylic acid represents a refined structural evolution of the
privileged indole-4-carboxamide scaffold. While simple indole-4-carboxylates are ubiquitous in
early-stage discovery, this specific 2,7-dimethylated analog addresses two critical failure modes
in drug development: metabolic liability and hydrophobic pocket occupancy.

Core Value Proposition

» Metabolic Blockade (C2-Methyl): The C2 position of the indole ring is a primary site for
oxidative metabolism (via CYP450-mediated epoxidation or hydroxylation). Methylation here
significantly extends half-life (
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) by sterically and electronically hindering this oxidation.

» Hydrophobic Filling (C7-Methyl): In targets like Factor Xla (thrombosis) and HBV Capsid
(hepatitis B), the S1 or hydrophobic sub-pockets often favor lipophilic bulk at the indole C7

position. This methyl group enhances binding affinity (

) through van der Waals interactions that unsubstituted indoles lack.

o Vector Control (C4-Carboxyl): The C4-carboxylic acid serves as the orthogonal handle for

amide coupling, directing the pharmacophore into the solvent-exposed region or active site

cleft (e.g., the oxyanion hole in serine proteases).

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property Value | Description Note
) ) Light sensitive; store in amber
Appearance Off-white to pale yellow solid ]
vials.
] ] - High lattice energy due to H-
Melting Point >210 °C (Decomposition) ) )
bonding dimers.
Acidic enough for standard
pKa (Calc) ~4.2 (COOH), ~16.5 (NH) amide coupling without
protection of NH.
Optimal lipophilicity for oral
LogP (Calc) 28-3.1 bioavailability (Rule of 5
compliant).
Poor solubility in water/DCM;
3 DMSO, DMF, MeOH _ .
Solubility requires polar aprotic solvents

(Moderate)

for reactions.

Synthetic Methodology

The synthesis of 2,7-dimethyl-1H-indole-4-carboxylic acid is non-trivial due to the specific

substitution pattern. The most robust, scalable route utilizes a Modified Fischer Indole

Synthesis or a Palladium-Catalyzed Cyclization.
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Protocol A: The Palladium-Catalyzed Route
(Recommended for Purity)

This route avoids the regio-isomeric mixtures often seen in Fischer syntheses.

Precursors: Methyl 2-amino-4-methylbenzoate, Propyne (or 1-(TMS)propyne).

Step 1: lodination

Reagents:

, EtOH.

¢ Dissolve Methyl 2-amino-4-methylbenzoate (1.0 eq) in ethanol.
e Add Silver Sulfate (1.0 eq) and lodine (1.0 eq) portion-wise at 0°C.

o Stir at RT for 2 hours. The iodine selectively directs to the C5 position (ortho to the amino
group, para to the methyl). Correction: For C7-methyl indole, we need the methyl at the ortho
position of the aniline.

o Correct Starting Material:Methyl 2-amino-3-methylbenzoate.
o Target: lodination at C6 (ortho to amino).

« Filter silver salts, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 2: Sonogashira Coupling

Reagents: Propyne,
, Cul,
, DMF.

» Combine iodinated intermediate with Propyne (gas or TMS-propyne liquid) under inert
atmosphere (
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)

e Heat to 60°C in a sealed tube for 4-6 hours.

e The resulting internal alkyne is the precursor for cyclization.

Step 3: Indole Cyclization & Saponification
Reagents: Cul (cat), DMF, then LIOH/THF/H20.

o Heat the alkyne intermediate in DMF with catalytic Cul at 100°C to induce 5-endo-dig
cyclization, forming the Methyl 2,7-dimethylindole-4-carboxylate.

e Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/Water (1:1) at 50°C for 3 hours.

 Acidify with 1M HCI to pH 3 to precipitate the title acid (CAS 1360944-62-2).

lodination

2,7-Dimethyl-1H-indole
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-4-carboxylic acid

. Sonogashira R Cyclization Hydrolysis
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Methyl 2-amino- 3-methylbenzoate

Click to download full resolution via product page

Figure 1: Palladium-catalyzed synthesis route ensuring regioselectivity for the 2,7-dimethyl
pattern.

Applications in Drug Discovery[2][6][8][9]
A. Factor Xla Inhibitors (Thrombosis)

Factor Xla (FXIa) is a prime target for "uncoupled" anticoagulation (preventing thrombosis
without bleeding risk). The S1 pocket of FXla is hydrophobic.

e Mechanism: The indole-4-carboxamide moiety binds to the active site, with the amide NH
forming a hydrogen bond with Gly193 (oxyanion hole) and the carbonyl interacting with
Ser195.

¢ Role of 2,7-Dimethyl:
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o 7-Methyl: Displaces a conserved water molecule in the S1 pocket, providing an entropic

gain in binding energy.

o 2-Methyl: Restricts the rotation of the indole core, locking it into the bioactive

conformation.

B. HBV Capsid Assembly Modulators (CAMSs)

In Hepatitis B research, heteroaryldihydropyrimidines (HAPs) and related chemotypes often

utilize an indole core.

e Mechanism: CAMs bind to the dimer-dimer interface of the HBV core protein (Cp).

» Role: The 2,7-dimethylindole moiety acts as a hydrophobic anchor, disrupting the precise

geometry required for viral capsid assembly, leading to aberrant, non-infectious particles.

Experimental Protocols
Analytical Validation (QC)

Before using CAS 1360944-62-2 in library synthesis, validate purity using the following

parameters:
Technique Specification Expected Observation
Column: C18, Mobile Phase:
HPLC >98% Purity (0.1% TFA) / MeCN gradient.
Retention time ~4.5 min.
11.2 (s, 1H, NH), 12.5 (s, 1H,
(DMSO-
1H-NMR COOH), 7.6 (d, 1H), 6.9 (d,
) 1H), 2.4 (s, 3H, C2-Me), 2.3 (s,
3H, C7-Me).
LC-MS [M+H]+ =190.2 Positive mode ESI.

Storage & Handling[10]
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e Storage: -20°C is optimal for long-term storage. Stable at 4°C for months.

o Safety: Irritant (H315, H319). Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
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¢ To cite this document: BenchChem. [Technical Guide: 2,7-Dimethyl-1H-indole-4-carboxylic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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indole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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